molecular formula C15H8ClN3O2S B11972009 (5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11972009
M. Wt: 329.8 g/mol
InChI Key: RTANQIQUZGPBQP-XYOKQWHBSA-N
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Description

This compound belongs to the thiazolotriazole class, characterized by a fused thiazole-triazole core substituted with a 4-chlorophenyl group at position 2 and a 2-furylmethylene moiety at position 3. Its molecular formula is C₁₆H₁₀ClN₃O₂S, with a molecular weight of 351.8 g/mol. Preliminary studies suggest applications in medicinal chemistry, particularly in anticancer and antimicrobial research, though detailed pharmacological data remain under investigation .

Properties

Molecular Formula

C15H8ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

(5E)-2-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C15H8ClN3O2S/c16-10-5-3-9(4-6-10)13-17-15-19(18-13)14(20)12(22-15)8-11-2-1-7-21-11/h1-8H/b12-8+

InChI Key

RTANQIQUZGPBQP-XYOKQWHBSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

Biological Activity

The compound (5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure

  • Molecular Formula: C17_{17}H12_{12}ClN3_{3}OS
  • Molecular Weight: 355.81 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis typically involves several steps:

  • Formation of the thiazolo-triazole core through cyclization.
  • Introduction of the chlorophenyl and furylmethylene groups via substitution reactions.
  • Optimization of reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that thiazolo-triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this class of compounds. For instance:

  • Cell Lines Tested: HCT-116 (colon cancer), T47D (breast cancer).
  • IC50_{50} Values:
    • HCT-116: 6.2 µM
    • T47D: 27.3 µM

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The biological activity is believed to stem from the compound's ability to interact with specific enzymes or receptors:

  • Enzyme Inhibition: Possible inhibition of key enzymes involved in cellular metabolism.
  • Receptor Modulation: Interaction with receptors could lead to altered signaling pathways affecting cell growth and survival.

Case Studies

  • Antimicrobial Efficacy: A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the C-5 position significantly enhanced antimicrobial activity.
    CompoundMIC (µg/mL)
    Compound A15
    Compound B30
    Compound C10
  • Anticancer Studies: In a comparative study with other thiazole derivatives, this compound exhibited superior activity against specific cancer cell lines.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its 2-furylmethylene and 4-chlorophenyl substituents. Below is a comparative table of key analogues:

Compound Name Substituents (Position 2 / Position 5) Molecular Weight (g/mol) Notable Biological Activities Key Structural Differences
(5E)-2-(4-Chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (Target) 4-Chlorophenyl / 2-Furylmethylene 351.8 Anticancer (in vitro) Reference compound
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) None / 2-Furylmethylene 220.0 Anticancer (IC₅₀ = 12 µM) Lacks 4-chlorophenyl; reduced hydrophobicity
(5E)-2-(4-Ethoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Ethoxyphenyl / 3-Fluorobenzylidene 367.4 Antimicrobial, Antifungal Ethoxy (electron-donating) vs. chloro; fluorobenzylidene vs. furan
(5E)-2-(2,4-Dichlorophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2,4-Dichlorophenyl / 4-(Dimethylamino)benzylidene 456.3 Multi-target kinase inhibition Dichlorophenyl enhances steric bulk; dimethylamino improves solubility
(5E)-5-(2-Chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Methylphenyl / 2-Chlorobenzylidene 369.8 Anti-inflammatory Methylphenyl reduces electronic effects

Impact of Substituents on Properties

  • 4-Chlorophenyl vs. Ethoxyphenyl : The chloro group increases hydrophobicity and enhances binding to hydrophobic enzyme pockets, whereas ethoxy improves solubility but reduces membrane permeability .
  • 2-Furylmethylene vs. Benzylidene : The furan’s oxygen atom enables hydrogen bonding, unlike benzylidene derivatives, which rely on van der Waals interactions. This may explain the target compound’s higher selectivity in certain assays compared to 3-fluorobenzylidene analogues .
  • Halogen Effects : Dichlorophenyl derivatives (e.g., ) exhibit enhanced steric bulk and electronic effects, often correlating with increased potency but reduced metabolic stability .

Physicochemical Properties

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL), comparable to dichlorophenyl derivatives .
  • Stability : Stable under acidic conditions (pH 2–6) but degrades in basic environments, similar to other thiazolotriazoles .

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